molecular formula C8H9ClOS B13702601 [4-(Chloromethoxy)phenyl](methyl)sulfane

[4-(Chloromethoxy)phenyl](methyl)sulfane

Cat. No.: B13702601
M. Wt: 188.67 g/mol
InChI Key: VQDCZVWURTUGDR-UHFFFAOYSA-N
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Description

4-(Chloromethoxy)phenylsulfane is an organic compound that features a chloromethoxy group attached to a phenyl ring, which is further bonded to a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethoxy)phenylsulfane typically involves the reaction of 4-chlorophenol with methylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

On an industrial scale, the production of 4-(Chloromethoxy)phenylsulfane may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethoxy)phenylsulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, 4-(Chloromethoxy)phenylsulfane is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of sulfur-containing compounds and is used in various organic synthesis reactions .

Biology

In biological research, this compound is studied for its potential biological activity. It may be used in the development of new pharmaceuticals and as a probe to study enzyme mechanisms involving sulfur-containing substrates .

Medicine

The compound’s potential medicinal applications include its use as a precursor for drug development. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .

Industry

In the industrial sector, 4-(Chloromethoxy)phenylsulfane is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of 4-(Chloromethoxy)phenylsulfane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(Chloromethoxy)phenylsulfane lies in its combination of a chloromethoxy group and a methylsulfane group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

4-(Chloromethoxy)phenyl(methyl)sulfane is an organosulfur compound characterized by a chloromethoxy group attached to a phenyl ring, along with a methyl sulfide functional group. Its molecular formula is C9H10ClOS. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

Antimicrobial Properties

Research indicates that 4-(Chloromethoxy)phenyl(methyl)sulfane exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in the table below:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans16

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in treating resistant strains.

Anticancer Activity

In addition to its antimicrobial effects, 4-(Chloromethoxy)phenyl(methyl)sulfane has been investigated for its anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The results are presented in the following table:

Cell Line IC50 (µM)
MCF-715.2
A54912.5
HT-2918.0

The compound exhibited dose-dependent cytotoxicity, indicating its potential as a chemotherapeutic agent.

The mechanism by which 4-(Chloromethoxy)phenyl(methyl)sulfane exerts its biological effects likely involves the disruption of cellular processes through interaction with specific molecular targets. Preliminary studies suggest that it may inhibit key enzymes involved in cellular metabolism and proliferation, contributing to its antimicrobial and anticancer activities.

Case Studies

  • Antimicrobial Efficacy Against Biofilms : A case study demonstrated that 4-(Chloromethoxy)phenyl(methyl)sulfane effectively reduced biofilm formation in Staphylococcus aureus, highlighting its potential application in treating biofilm-associated infections.
  • Synergistic Effects with Other Agents : Another study explored the compound's synergistic effects when combined with conventional antibiotics. Results showed enhanced efficacy against resistant bacterial strains when used in combination therapy.

Properties

Molecular Formula

C8H9ClOS

Molecular Weight

188.67 g/mol

IUPAC Name

1-(chloromethoxy)-4-methylsulfanylbenzene

InChI

InChI=1S/C8H9ClOS/c1-11-8-4-2-7(3-5-8)10-6-9/h2-5H,6H2,1H3

InChI Key

VQDCZVWURTUGDR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)OCCl

Origin of Product

United States

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